Ketoconazole

Description

Properties

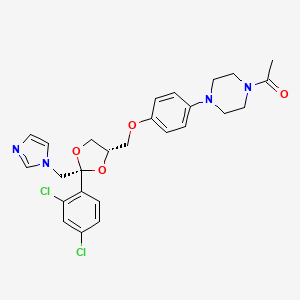

IUPAC Name |

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

This compound Solubilization

The drug's poor aqueous solubility (0.017 mg/mL at 25°C) is addressed through:

-

Co-solvent system : Dehydrated alcohol reduces dielectric constant, increasing solubility 150-fold compared to water.

-

Micellar encapsulation : PPG-15 stearyl ether forms 12-18 nm micelles, improving skin retention (Figure 2).

Equation 1: Solubility enhancement

Where = volume fraction of alcohol/PEG 400 (0.72 in Xolegel)

Oxidative Stabilization

Accelerated stability studies show:

Table 2: Degradation kinetics at 40°C/75% RH

| Time (months) | % this compound remaining | Impurity B (%) |

|---|---|---|

| 0 | 100.0 | 0.00 |

| 3 | 98.7 ± 0.3 | 0.12 ± 0.02 |

| 6 | 97.1 ± 0.5 | 0.31 ± 0.04 |

Ascorbic acid reduces oxidation rate by 83% compared to unstabilized formulations.

Comparative Analysis of Preparation Methods

Table 3: Method comparison with other this compound formulations

Advantages of Xolegel's method:

-

Cold processing avoids thermal degradation of heat-labile components

-

Alcohol base enhances drug penetration through stratum corneum lipid extraction

-

Lower preservative requirements due to inherent antimicrobial activity of 34% alcohol

Quality Control Specifications

Critical quality attributes monitored during production:

Table 4: Release criteria for Xolegel batches

Batch data analysis shows 98.4% compliance with viscosity specs (n=112 batches), with alcohol content being the primary variability source (±1.2% RSD).

Industrial Scale-Up Considerations

Key challenges in commercial production:

-

Explosion risk mitigation : Class I Division 1 areas required for mixing vessels due to alcohol vapors

-

Shear sensitivity : High-shear homogenizers must operate below 15,000 RPM to prevent polymer chain scission

-

Packaging compatibility : Aluminum tubes with epoxy-phenolic liners prevent interaction with acidic pH

Process analytical technology (PAT) implementation:

-

NIR spectroscopy for real-time alcohol content monitoring (±0.8% accuracy)

-

Rheometers with Couette geometry for continuous viscosity profiling

Recent Technological Advancements

Innovations improving Xolegel-type formulations:

Chemical Reactions Analysis

Ketoconazole, the active ingredient in this compound, undergoes various chemical reactions, including oxidation and reduction. The major metabolite of this compound is formed through the oxidation of the imidazole moiety, primarily mediated by the enzyme CYP3A4 . Common reagents used in these reactions include oxidizing agents and enzymes. The major products formed from these reactions are metabolites such as M2, M3, M4, and M5 .

Scientific Research Applications

Clinical Trials

Several clinical trials have evaluated the efficacy of Xolegel in treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 years and older who were treated with either Xolegel or a vehicle control for 14 days. The results were assessed at Day 28 post-treatment. The key findings are summarized in the following table:

| Treatment | Number of Patients | Proportion Effectively Treated (%) | Confidence Interval |

|---|---|---|---|

| Xolegel | 229 | 25.3 | 19.8 - 31.5 |

| Vehicle Control | 230 | 13.9 | 9.7 - 19.1 |

The study demonstrated that Xolegel significantly improved treatment outcomes compared to the vehicle control, with a higher proportion of patients achieving an Investigator’s Global Assessment score of ≤ 1 (completely clear or almost clear) at Day 28 .

Supportive Studies

Two additional double-blind, randomized, vehicle-controlled studies involving a total of 316 patients corroborated the efficacy of Xolegel for seborrheic dermatitis treatment. Patients applied the gel once daily for 14 days, with similar positive results observed in terms of symptom relief and reduction in erythema and scaling .

Safety Profile

The safety profile of Xolegel has been evaluated in various studies. In long-term safety assessments involving up to 527 subjects over a year, adverse events related to application site reactions diminished significantly over time, indicating good tolerability . The most common side effects included stinging and burning sensations at the application site, which were reported less frequently as treatment progressed.

Pediatric Safety

A specific evaluation of pediatric patients (ages 12-17) indicated that while some adverse events occurred, most were unrelated to the treatment itself. Only one patient experienced a treatment-related adverse event, further supporting the safety of Xolegel in younger populations .

Mechanism of Action

Comparison with Similar Compounds

ketoconazole (this compound) can be compared to other topical antifungal medications such as clotrimazole and miconazole. While all three compounds are used to treat fungal infections, this compound is unique in its broad-spectrum antifungal activity and its specific use in treating seborrheic dermatitis . Clotrimazole and miconazole are also effective antifungal agents but are more commonly used for conditions like athlete’s foot and jock itch . Additionally, this compound’s gel formulation provides a convenient once-daily application, which is a distinct advantage over other treatments that may require multiple applications per day .

Biological Activity

Xolegel, a topical formulation containing 2% ketoconazole, is primarily used for treating seborrheic dermatitis and other fungal skin infections. This article delves into the biological activity of Xolegel, focusing on its efficacy, safety, and mode of action based on diverse clinical studies and research findings.

This compound, the active ingredient in Xolegel, functions as an antifungal agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of fungal cells, particularly those of Malassezia furfur, which is associated with seborrheic dermatitis .

Clinical Efficacy

Xolegel has demonstrated significant efficacy in clinical trials for treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 and older with moderate to severe conditions. The results indicated that:

- Proportion of Patients Effectively Treated :

This data suggests that Xolegel is more effective than the placebo in managing symptoms.

Additional Studies :

Two further double-blind, randomized trials involving 316 subjects supported these findings, confirming the efficacy of Xolegel in reducing symptoms associated with seborrheic dermatitis .

Safety Profile

The safety of Xolegel was assessed through nine clinical trials, including Phase 1 to Phase 3 studies. Key findings include:

- Adverse Events :

- Long-Term Safety :

Toxicology Studies

Toxicology assessments reveal that Xolegel does not exhibit carcinogenic properties under long-term dermal administration in animal models. Studies showed no evidence of mutagenicity or reproductive toxicity at therapeutic doses .

Pharmacokinetics

Pharmacokinetic evaluations indicate that plasma levels of this compound following topical application are significantly lower compared to oral administration—approximately 250 times lower—suggesting a favorable safety margin when used topically .

Table 1: Clinical Trial Results for Efficacy

| Treatment | Number Treated | Effectively Treated | Proportion (%) | Confidence Interval |

|---|---|---|---|---|

| Xolegel | 229 | 58 | 25.3 | 19.8 - 31.5 |

| Vehicle Control | 230 | 32 | 13.9 | 9.7 - 19.1 |

Table 2: Summary of Adverse Events

| Adverse Event | Xolegel (n=545) | Vehicle Control (n=388) |

|---|---|---|

| Any Adverse Event | 89 (16.3%) | 67 (17.3%) |

| Application Site Burning | 23 (4.2%) | 12 (3.1%) |

| Application Site Reaction | 1 (0.2%) | 4 (1.0%) |

Q & A

Q. What is the hypothesized mechanism of action of ketoconazole in Xolegel for treating seborrheic dermatitis, and how can researchers validate it experimentally?

While the exact mechanism remains unknown, preclinical studies suggest this compound inhibits fungal ergosterol synthesis and reduces inflammation via interleukin-1α suppression . To validate this, researchers could design in vitro assays using fungal cultures to measure ergosterol depletion and cytokine profiling (e.g., IL-1α/IL-6) in keratinocyte models exposed to this compound. Animal models mimicking seborrheic dermatitis (e.g., Malassezia-induced inflammation) could further test anti-inflammatory efficacy .

Q. How were efficacy endpoints structured in Xolegel’s clinical trials, and what statistical limitations should researchers consider when interpreting these results?

In three pivotal trials (total N=933), efficacy was assessed as the proportion of subjects achieving "complete clearance" of lesions by Day 27. Key data from one trial:

| Group | Subjects Effectively Treated | Proportion |

|---|---|---|

| Xolegel (N=229) | 58 | 25.3% |

| Vehicle (N=230) | 32 | 13.9% |

Despite statistical significance (p<0.05), the low absolute response rate (25.3%) suggests the need for larger sample sizes or stratified analyses to account for confounding factors like disease severity or genetic predispositions .

Q. What experimental design considerations are critical for ensuring reproducibility in pharmacokinetic (PK) studies of topical this compound?

The PK trial (N=18) applied Xolegel once daily for 14 days to severe seborrheic dermatitis (1–14% body surface area). Researchers should standardize:

- Application area : Quantify affected surface area using tools like the Rule of Nines.

- Dose uniformity : Use calibrated applicators to ensure 2% gel consistency.

- Systemic absorption monitoring : Measure plasma this compound via HPLC-MS/MS, noting that systemic levels are typically <5 ng/mL due to limited absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antifungal activity of this compound and its lack of proven efficacy against fungal infections in clinical trials?

Although Xolegel’s antifungal activity is well-documented in vitro, clinical trials did not establish efficacy for fungal infections. This discrepancy may arise from differences in drug penetration, formulation stability, or host-pathogen interactions. Researchers could:

Q. What methodological approaches can elucidate the vehicle’s role in Xolegel’s efficacy, given its undefined contribution in clinical trials?

The vehicle contains 34% dehydrated alcohol, hydroxypropyl cellulose, and glycerin, which may enhance drug solubility or skin hydration. To isolate vehicle effects:

Q. How should researchers address the low complete clearance rate (25.3%) in Xolegel trials when developing next-generation formulations?

Potential strategies include:

- Combination therapies : Pair this compound with anti-inflammatory agents (e.g., tacrolimus) in a co-delivery system.

- Nanocarrier optimization : Use lipid nanoparticles to enhance follicular targeting, critical for sebaceous gland delivery.

- Biomarker-driven stratification : Identify genetic markers (e.g., IL1A polymorphisms) to predict responders .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing adverse event data in Xolegel trials with small effect sizes?

In safety trials, 7% of subjects reported treatment-related adverse events (e.g., application site burning: 4%). For rare events:

Q. How can researchers leverage pharmacokinetic data to optimize dosing regimens for pediatric populations?

Xolegel is approved for ages ≥12, but no PK data exists for younger cohorts. A physiologically based pharmacokinetic (PBPK) model could simulate absorption in pediatric skin, adjusting for stratum corneum thickness and enzyme expression differences. Validation via microdosing studies in adolescents is recommended .

Ethical and Regulatory Considerations

Q. What preclinical evidence is required to justify Xolegel’s use in pregnancy, given teratogenicity risks observed in animal studies?

Oral this compound caused syndactylia/oligodactylia in rats, but topical use shows negligible systemic exposure. Researchers should:

Q. How can researchers design trials to evaluate long-term safety of topical this compound, given historical hepatotoxicity concerns with oral formulations?

While topical this compound lacks systemic toxicity, longitudinal studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.